molecular formula C13H16O4 B1616039 (E)-3-(2,4-Diethoxyphenyl)acrylic acid CAS No. 423736-06-5

(E)-3-(2,4-Diethoxyphenyl)acrylic acid

Cat. No.: B1616039
CAS No.: 423736-06-5
M. Wt: 236.26 g/mol
InChI Key: OCSURSYLLPHFLE-UHFFFAOYSA-N
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Description

(E)-3-(2,4-Diethoxyphenyl)acrylic acid is an α,β-unsaturated carboxylic acid characterized by a phenyl ring substituted with ethoxy groups at the 2- and 4-positions and an acrylic acid moiety in the E configuration. This compound is structurally related to cinnamic acid derivatives, where the substitution pattern on the aromatic ring significantly influences its physicochemical and biological properties.

Properties

IUPAC Name

3-(2,4-diethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)12(9-11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSURSYLLPHFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=CC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358118
Record name 3-(2,4-diethoxyphenyl)prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423736-06-5
Record name 3-(2,4-diethoxyphenyl)prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-Diethoxyphenyl)acrylic acid typically involves the condensation of 2,4-diethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated under reflux to facilitate the condensation and subsequent decarboxylation steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-Diethoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.

    Reduction: Formation of (E)-3-(2,4-Diethoxyphenyl)propanoic acid.

    Substitution: Formation of derivatives with substituted ethoxy groups.

Scientific Research Applications

(E)-3-(2,4-Diethoxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-Diethoxyphenyl)acrylic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Physical Properties

Key structural analogs differ in substituent type (methoxy, ethoxy, hydroxy) and position (2,4; 3,4; 4-ethoxy-3-methoxy), leading to distinct properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(E)-3-(2,4-Diethoxyphenyl)acrylic acid 2,4-diethoxy C₁₃H₁₆O₄ 236.26 Higher lipophilicity due to ethoxy groups; potential for enhanced bioactivity
(E)-3-(2,4-Dimethoxyphenyl)acrylic acid (CAS 16909-09-4) 2,4-dimethoxy C₁₁H₁₂O₄ 208.21 Lower steric bulk and higher solubility than ethoxy analogs
(E)-3-(3,4-Dimethoxyphenyl)acrylic acid 3,4-dimethoxy C₁₁H₁₂O₄ 208.21 Electron-donating groups at 3,4 positions; common in natural products
(E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid (CAS 144878-40-0) 4-ethoxy-3-methoxy C₁₂H₁₄O₄ 222.24 Mixed substituents; moderate lipophilicity and reactivity
Caffeic acid (3,4-dihydroxy derivative) 3,4-dihydroxy C₉H₈O₄ 180.16 High polarity; antioxidant and antimicrobial properties

Notes:

  • Substituent position (e.g., 2,4 vs. 3,4) affects electronic distribution and steric hindrance, influencing reactivity in synthetic pathways .

Antimicrobial and Antifungal Properties

  • Chalcone Derivatives : (E)-3-(3′,4′-Diethoxyphenyl) analogs demonstrated potent antifungal activity against Candida spp., with MICs of 25–50 μg/mL . Ethoxy substituents likely enhance membrane penetration compared to methoxy groups.
  • Antimicrobial Proton Transfer Salts : Derivatives of (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid showed broad-spectrum activity against E. faecalis, S. aureus, and C. albicans, with some compounds outperforming vancomycin and fluconazole .
  • Natural Isolates : (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylic acid, isolated from Ephedra equisetina, highlights the role of methoxy/hydroxy groups in natural product bioactivity .

Pharmacological Potential

  • Caffeic Acid Derivatives : Widely studied for antioxidant, anti-inflammatory, and anticancer properties. Ethoxy substitutions may improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(2,4-Diethoxyphenyl)acrylic acid
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